Roxburghine B
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Overview
Description
Roxburghine B is an alkaloid.
Scientific Research Applications
Phytochemistry and Pharmacology
Roxburghine B, derived from Anoectochilus roxburghii, has been a subject of extensive research due to its varied pharmacological properties. Studies have identified numerous bioactive substances in Anoectochilus roxburghii, such as polysaccharides, flavonoids, glycosides, and alkaloids. These constituents contribute to its antidiabetic, antilipemic, anti-inflammatory, antiviral, liver protective, renal protective, immunomodulatory, sedative, and antineoplastic effects (Ye, Shao, & Zhang, 2017).
Light Quality Effects on Metabolite Content
Research on the effects of different light qualities on Anoectochilus roxburghii growth and secondary metabolite content has shown that blue light supplementation can significantly enhance the growth and secondary metabolite (total flavonoids, total polyphenols) content in this species. This finding has implications for improving the cultivation and quality of medicinal ingredients of Anoectochilus roxburghii (Wang et al., 2018).
LED Lights and Flavonoid Accumulation
Studies have also investigated the optimal light-emitting diode (LED) lighting conditions to enhance the growth and development of Anoectochilus roxburghii. Specific combinations of blue and red LED light were found to significantly increase plant growth, biomass accumulation, and total flavonoid content. This research provides valuable insights into the cultivation practices that can optimize the medicinal value of Anoectochilus roxburghii (Gam et al., 2020).
Hepatoprotective Effects
Anoectochilus roxburghii polysaccharides have demonstrated notable hepatoprotective effects. They effectively decrease serum alanine transaminase and aspartate transaminase activities and enhance antioxidant enzyme activities in liver tissue. This suggests potential applications in treating liver-related diseases (Zeng et al., 2017).
properties
CAS RN |
27932-46-3 |
---|---|
Product Name |
Roxburghine B |
Molecular Formula |
C31H32N4O2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl (1S,2R,17S,19R)-2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3/t22-,24-,27-,31-/m1/s1 |
InChI Key |
SHKMVIVFLHPOSB-TVRWTGHXSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Canonical SMILES |
CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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